molecular formula C26H20N2O6 B12120813 (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione

Cat. No.: B12120813
M. Wt: 456.4 g/mol
InChI Key: NJOHNMSCCCGEEY-UHFFFAOYSA-N
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Description

The compound (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzofuran moiety, an oxazole ring, and a pyrrolidine-2,3-dione core, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and oxazole intermediates, followed by their coupling with the pyrrolidine-2,3-dione core under specific reaction conditions. Common reagents used in these steps include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran and oxazole rings using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Cyclodecene: Contains a similar cyclic structure but lacks the complex functional groups present in the target compound.

Uniqueness

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione: is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties not found in simpler compounds like ethyl acetoacetate or cyclodecene.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H20N2O6

Molecular Weight

456.4 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H20N2O6/c1-3-11-32-18-9-6-8-17(13-18)23-22(24(29)20-14-16-7-4-5-10-19(16)33-20)25(30)26(31)28(23)21-12-15(2)34-27-21/h3-10,12-14,23,30H,1,11H2,2H3

InChI Key

NJOHNMSCCCGEEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC(=CC=C5)OCC=C

Origin of Product

United States

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